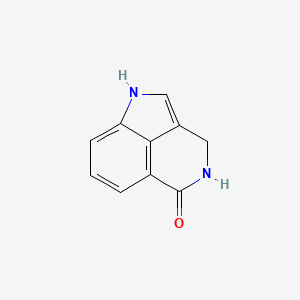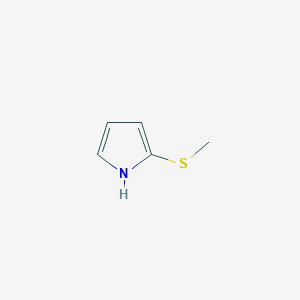
2-methylsulfanyl-1H-pyrrole
描述
2-Methylsulfanyl-1H-pyrrole is a chemical compound with the molecular formula C5H7NS . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound involves several steps. The Journal of Organic Chemistry provides a reference for its synthesis . Pyrrole synthesis often involves reactions such as the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The sulfur atom is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
Pyrrole, the parent compound of this compound, undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft Acylation, Kolbe-Schmitt Carboxylation, Reimer-Tiemann Reaction, and others .Physical And Chemical Properties Analysis
The physical properties such as melting point, boiling point, density, and refractive index of this compound are not available . The molecular weight is 113.183 g/mol .科学研究应用
Biomedicine
The compound has been used in the development of uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment with controlled dimension, morphology, and composition . These CNSs show appealing applications in biomedicine .
Photocatalysis
The combination of methylthio-chemistry and living crystallization-driven self-assembly (CDSA) opens a new avenue to generate multi-functional CNSs for widespread applications from biomedicine to photocatalysis . The attractive opto-electronic/photocatalytic properties of π-conjugated units make this possible .
Microelectronics
The CNSs developed using this compound also find applications in microelectronics . The controlled dimension, morphology, and composition of these CNSs make them suitable for use in this field .
Antibacterial Activity
Interestingly, the ribbon-like micelles with positively charged shells exhibit antibacterial activity against E. coli . This is due to the ease of modification of PMTPA-based shell and attractive opto-electronic/photocatalytic properties of π-conjugated units .
Organic Synthesis
2-(Methylthio)-1H-pyrrole is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds .
Pharmaceuticals and Agrochemicals
This compound is also used in the synthesis of pharmaceuticals and agrochemicals . Its unique properties make it a valuable component in these fields .
安全和危害
未来方向
The future directions for 2-methylsulfanyl-1H-pyrrole could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As pyrrole derivatives are known to exhibit diverse biological activities, there could be potential for this compound in biomedical applications .
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes
Mode of Action
The exact mode of action of 2-(methylthio)-1H-pyrrole is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the biological context and the specific targets involved .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential . Future research should aim to outline these properties for 2-(methylthio)-1H-pyrrole.
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels
属性
IUPAC Name |
2-methylsulfanyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-7-5-3-2-4-6-5/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNDTMYJCNBLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451553 | |
| Record name | 2-methylthiopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53391-61-0 | |
| Record name | 2-methylthiopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How are 2-methylsulfanyl-1H-pyrrole derivatives synthesized?
A1: One synthetic route involves the reaction of specific imidazole derivatives with dimethyl acetylenedicarboxylate (DMAD) []. This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, ultimately yielding this compound-3,4-dicarboxylate derivatives and benzonitriles. It's important to note that the success of this synthesis depends heavily on the substituents present on the imidazole ring [].
Q2: What is the significance of studying the mass spectra of these compounds?
A2: Mass spectrometry provides valuable insights into the structure and fragmentation patterns of molecules. By analyzing the mass spectra of various this compound derivatives, researchers can gain a deeper understanding of their structural characteristics and potential reactivity [, ]. This information can be crucial for designing further synthetic strategies or exploring potential applications.
Q3: Are there any specific structural requirements on the imidazole starting material for successful synthesis of the pyrrole derivatives?
A3: Yes, the research indicates that only a limited number of di- and tri-substituted imidazole derivatives are suitable starting materials []. Successful synthesis was observed with imidazoles bearing an amino or alkylidene- or arylmethylene-amino group at the 1-position, a substituted mercapto group at the 2-position, and an aryl group at the 4-position. Changes in the substituents or their positions generally inhibited the reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



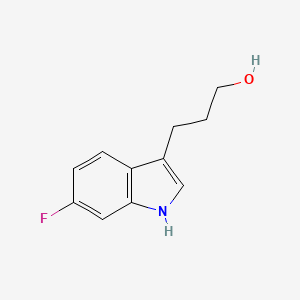
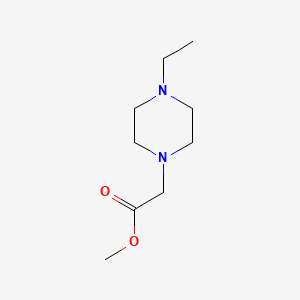
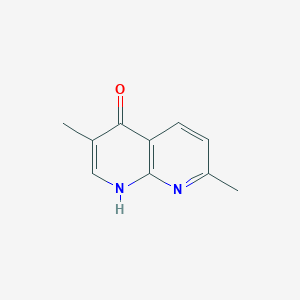
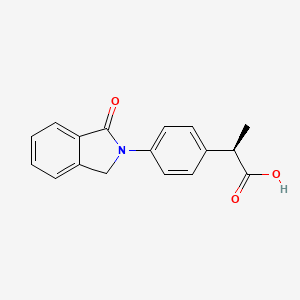
![6,7,8,9,10,11-Hexahydrocycloocta[G]pteridine-2,4-diamine](/img/structure/B3353153.png)
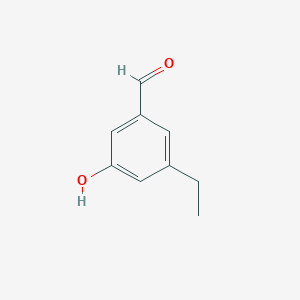

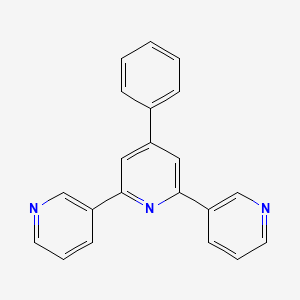
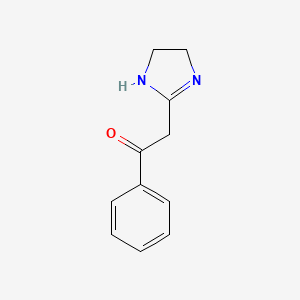

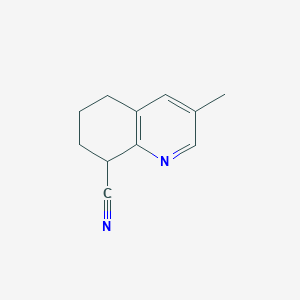
![1H-Imidazo[4,5-G]quinazolin-8-amine](/img/structure/B3353219.png)

